molecular formula C9H4F5N3 B13698259 3-Amino-5-(perfluorophenyl)pyrazole

3-Amino-5-(perfluorophenyl)pyrazole

Cat. No.: B13698259
M. Wt: 249.14 g/mol
InChI Key: YPDCKLWJRLLTGR-UHFFFAOYSA-N
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Description

3-Amino-5-(perfluorophenyl)pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(perfluorophenyl)pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazines with 1,3-diketones or their equivalents. For instance, the reaction of 3-amino-1,2,4-triazole with perfluorobenzoyl chloride under basic conditions can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(perfluorophenyl)pyrazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The perfluorophenyl group can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

3-Amino-5-(perfluorophenyl)pyrazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Amino-5-(perfluorophenyl)pyrazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the perfluorophenyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-(trifluoromethyl)pyrazole
  • 3-Amino-5-(chlorophenyl)pyrazole
  • 3-Amino-5-(bromophenyl)pyrazole

Uniqueness

3-Amino-5-(perfluorophenyl)pyrazole is unique due to the presence of the perfluorophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific interactions with biological targets. These features make it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H4F5N3

Molecular Weight

249.14 g/mol

IUPAC Name

5-(2,3,4,5,6-pentafluorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H4F5N3/c10-5-4(2-1-3(15)17-16-2)6(11)8(13)9(14)7(5)12/h1H,(H3,15,16,17)

InChI Key

YPDCKLWJRLLTGR-UHFFFAOYSA-N

Canonical SMILES

C1=C(NN=C1N)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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